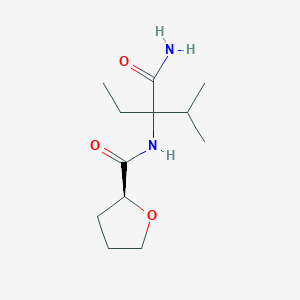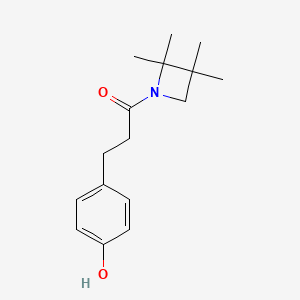
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide, also known as OXLUMO, is a small molecule inhibitor that is used in the treatment of certain types of cancer. It is a member of a class of drugs known as PARP inhibitors, which work by blocking the activity of an enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in repairing damaged DNA, and cancer cells with defects in DNA repair pathways are particularly sensitive to PARP inhibition.
Mecanismo De Acción
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide works by inhibiting the activity of PARP, which is involved in repairing damaged DNA. Cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, are particularly sensitive to PARP inhibition. By blocking PARP activity, this compound prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects
In addition to its effects on DNA repair, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the expression of certain genes involved in cancer cell growth and survival, and to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide is its specificity for PARP, which reduces the risk of off-target effects. However, like all drugs, this compound has limitations in terms of its efficacy and toxicity. It may not be effective in all patients, and it can cause side effects such as nausea, fatigue, and anemia.
Direcciones Futuras
There are several potential future directions for research on (2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide and PARP inhibitors in general. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to PARP inhibition. Finally, there is ongoing research into the development of more potent and selective PARP inhibitors with fewer side effects.
Métodos De Síntesis
The synthesis of (2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide involves several steps, starting with the reaction of 2-methyl-3-oxopentanoic acid with ethyl chloroformate to form an intermediate ester. This ester is then reacted with 3-amino-2-methylpentanoic acid to form the amide linkage. Finally, the oxolane ring is formed by reacting the amide with ethylene oxide.
Aplicaciones Científicas De Investigación
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including ovarian, breast, pancreatic, and prostate cancer. It has been shown to be particularly effective in patients with BRCA mutations, which are associated with defects in DNA repair pathways.
Propiedades
IUPAC Name |
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-4-12(8(2)3,11(13)16)14-10(15)9-6-5-7-17-9/h8-9H,4-7H2,1-3H3,(H2,13,16)(H,14,15)/t9-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPAUTOQECSUFW-QHGLUPRGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)(C(=O)N)NC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(C)C)(C(=O)N)NC(=O)[C@@H]1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B7648291.png)
![N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)
![N-[[2-(2-hydroxyethoxy)phenyl]methyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648308.png)

![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide](/img/structure/B7648333.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![(7-bromo-5-methyl-1-benzofuran-2-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7648342.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)
![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)